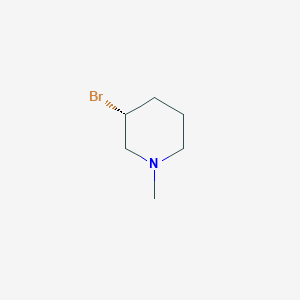

(R)-3-Bromo-1-methyl-piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Its prevalence underscores its importance as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is often found in biologically active compounds. The synthetic versatility of the piperidine ring allows for the creation of a diverse range of derivatives, making it a cornerstone in the construction of complex molecular architectures. nih.gov

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov These methods are crucial for accessing novel compounds with potential therapeutic applications. The functionalization of the piperidine scaffold allows chemists to fine-tune the steric and electronic properties of molecules, which is essential for optimizing their interaction with biological targets.

Importance of Chirality in Brominated N-Heterocyclic Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to significant differences in their biological activity, potency, and pharmacokinetic profiles. rsc.org Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance.

In brominated N-heterocyclic systems, the presence of a bromine atom introduces several key features. Bromine can act as a valuable functional handle for further synthetic transformations, such as cross-coupling reactions, or as a leaving group in nucleophilic substitution reactions. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity to biological targets. nih.govnih.govrsc.org When a bromine atom is incorporated into a chiral N-heterocyclic scaffold, its precise stereochemical orientation is critical, as it dictates the three-dimensional structure of the molecule and, consequently, its interactions with other chiral molecules like proteins and enzymes. The stereoselective synthesis of such halogenated heterocycles is, therefore, a key area of research. researchgate.netrsc.org

Contextualization of (R)-3-Bromo-1-methyl-piperidine within Contemporary Chiral Heterocycle Research

This compound (CAS Number: 1354008-44-8) is a chiral building block that exemplifies the convergence of piperidine chemistry, chirality, and halogenation. bldpharm.com While extensive research on this specific molecule is not widely published, its value lies in its potential as a starting material for the synthesis of more complex, stereochemically defined molecules. Chiral 3-halopiperidines are versatile intermediates, enabling the introduction of various substituents at the 3-position with a defined stereochemistry.

The synthesis of such chiral building blocks often involves stereoselective methods to ensure high enantiomeric purity. researchgate.net For instance, the synthesis of the related achiral precursor, 3-bromo-1-methylpiperidin-4-one (B15501878), can be achieved by the bromination of 1-methyl-piperidin-4-one. nih.gov The subsequent stereoselective reduction of the ketone and conversion to the target molecule, or the use of a chiral starting material, would be a plausible route to obtain the enantiomerically pure this compound. The availability of such chiral synthons is crucial for medicinal chemistry programs aiming to explore the structure-activity relationships of novel therapeutic agents. acs.org

Interactive Data Tables

Below are tables summarizing the key properties of this compound and related compounds.

Physical and Chemical Properties

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Formula | C6H12BrN | This compound | bldpharm.com |

| Molecular Weight | 178.07 g/mol | 3-Bromo-1-methyl-piperidine | mdpi.com |

| CAS Number | 1354008-44-8 | This compound | bldpharm.com |

| Melting Point | 275-285 °C | 3-Bromopiperidine hydrobromide | sigmaaldrich.com |

| Boiling Point | 298 °C (Predicted) | 3-Bromopiperidine-2,6-dione | epa.gov |

Spectroscopic Data (Computed/Related Compounds)

| Spectroscopy Type | Data | Compound | Source |

|---|---|---|---|

| 1H NMR | Predicted shifts for proton environments. | 3-Bromo-1-methyl-2-piperidone | nih.gov |

| 13C NMR | Predicted shifts for carbon environments. | 3-Bromo-1-methyl-2-piperidone | nih.gov |

| Mass Spectrometry | Molecular Ion Peak (m/z) prediction. | 3-Bromopiperidine | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-bromo-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSSCLLGUVGJMB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Bromo 1 Methyl Piperidine

Direct Synthetic Routes to Chiral 3-Bromopiperidines

Directly forming the chiral 3-bromo-piperidine scaffold in an enantioselective manner presents a significant challenge. One innovative approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.orgsnnu.edu.cn This method utilizes a three-step process starting with the partial reduction of pyridine (B92270). This is followed by a rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469), and a final reduction step to yield a variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn While this method has shown broad functional group tolerance and has been applied to the synthesis of complex molecules like Niraparib and Preclamol, the direct synthesis of (R)-3-Bromo-1-methyl-piperidine via this specific route is not explicitly detailed. nih.gov

Another strategy involves the bromination of a pre-formed piperidine (B6355638) ring. For instance, 3-bromo-1-methyl-piperidin-4-one can be synthesized by suspending 1-methyl-piperidin-4-one in diethyl ether and treating it with N-bromosuccinimide (NBS) and ammonium (B1175870) acetate. google.com However, this method produces a racemic mixture, which would then require a chiral resolution step to isolate the desired (R)-enantiomer.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a more direct pathway to enantiomerically pure compounds by introducing chirality during the synthetic sequence.

Enantioselective Catalysis in Piperidine Ring Formation

Rhodium-catalyzed asymmetric carbometalation stands out as a key method for creating chiral piperidine rings. organic-chemistry.orgsnnu.edu.cn The process involves the reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate, catalyzed by a rhodium complex with a chiral ligand, such as (S)-Segphos. organic-chemistry.org This reaction yields 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgsnnu.edu.cn A subsequent reduction would then furnish the desired enantioenriched 3-substituted piperidine. organic-chemistry.org This methodology offers a powerful tool for accessing a library of chiral piperidines, although its direct application to produce this compound would depend on the selection of appropriate starting materials and catalysts.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely used in asymmetric synthesis to achieve high levels of stereoselectivity. numberanalytics.com For the synthesis of chiral piperidines, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the desired stereocenter. wikipedia.orgnumberanalytics.com

One example is the use of pseudoephedrine as a chiral auxiliary. Amides derived from pseudoephedrine can undergo diastereoselective alkylation reactions with high stereocontrol. nih.gov Another approach utilizes phenylglycinol-derived oxazolopiperidone lactams. The stereochemical outcome of the enolate dialkylation of these lactams can be controlled by the choice of the starting lactam's configuration and the order of substituent introduction, leading to high stereoselectivities in the creation of the quaternary stereocenter. nih.gov After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Diastereoselective Transformations and Control

Diastereoselective transformations are crucial in creating specific stereoisomers. In the context of piperidine synthesis, this can be achieved through various methods. For example, the reaction of N-galactopyranosyl and N-glucopyranosyl imines with 1-methoxy-3-trimethylsilyloxy-1,3-butadiene through a domino Mannich-Michael reaction cascade produces 2-substituted 5,6-dehydro-piperidin-4-ones with high diastereoselectivity. researchgate.net Subsequent treatment with N-bromo-succinimide and a selective reducing agent like L-Selectride® can lead to saturated bromo-piperidinones with high diastereoselectivity. researchgate.net

Another example involves the diastereoselective addition of Grignard reagents to bis(1,3-oxazolidinyl)alkanes, which has been used to construct chiral diamine fragments. researchgate.net The choice of reactants and reaction conditions plays a critical role in controlling the diastereoselectivity of these transformations.

Post-Synthetic Chiral Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary to separate them. wikipedia.org This is a common strategy employed when direct asymmetric synthesis is not feasible or efficient.

A prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org The racemic mixture is reacted with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orggoogle.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common resolving agents include tartaric acid derivatives and mandelic acid. wikipedia.orggoogle.com

For piperidine derivatives, chiral chromatography is another effective resolution technique. google.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus enabling their separation. mdpi.com

Development of Scalable Synthetic Processes for this compound

The development of a scalable synthetic process is crucial for the large-scale production of this compound, particularly for pharmaceutical applications. A scalable process must be efficient, cost-effective, and safe.

One patented method for preparing a related compound, 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, involves the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide. google.com The patent highlights that this method has short reaction steps, high yield, and is suitable for large-scale production due to its controllable and safe reaction process. google.com While this specific process does not directly yield this compound, the principles of developing a scalable synthesis, such as minimizing steps and maximizing yield and safety, are applicable.

Reactivity and Transformations of R 3 Bromo 1 Methyl Piperidine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position of (R)-3-Bromo-1-methyl-piperidine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion by a nucleophile. The stereochemical outcome of these reactions is of particular importance due to the chiral nature of the starting material.

Generally, nucleophilic substitution at a saturated carbon can proceed through two primary mechanisms: SN1 and SN2. oxfordsciencetrove.com In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a concerted step, leading to an inversion of configuration at the stereocenter. rsc.org Conversely, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically resulting in a mixture of stereoisomers (racemization). libretexts.org For secondary halides like this compound, both pathways are possible, and the predominant mechanism depends on the reaction conditions, including the nature of the nucleophile, solvent, and temperature. oxfordsciencetrove.com

Given the secondary nature of the carbon bearing the bromine, SN2 reactions with strong, non-bulky nucleophiles are generally expected to proceed with inversion of configuration, yielding the corresponding (S)-3-substituted-1-methyl-piperidine.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product | Expected Stereochemistry |

| Azide (B81097) | Sodium Azide (NaN₃) | (S)-3-Azido-1-methyl-piperidine | Inversion (SN2) |

| Cyanide | Sodium Cyanide (NaCN) | (S)-1-Methylpiperidine-3-carbonitrile | Inversion (SN2) |

| Hydroxide | Sodium Hydroxide (NaOH) | (S)-1-Methylpiperidin-3-ol | Inversion (SN2) |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | (S)-3-Methoxy-1-methyl-piperidine | Inversion (SN2) |

| Amine | Ammonia (NH₃) | (S)-1-Methylpiperidin-3-amine | Inversion (SN2) |

Note: The stereochemical outcomes are predicted based on the general principles of SN2 reactions. Actual outcomes may vary depending on specific reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions and Their Scope

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in various such transformations, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions significantly expand the synthetic utility of this chiral building block.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form carbon-carbon bonds. For this compound, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position. The reaction is generally tolerant of a wide range of functional groups. researchgate.netresearchgate.net

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgchempedia.info This reaction offers a method to introduce vinyl groups at the C3 position of the piperidine (B6355638) ring. The stereoselectivity of the Heck reaction often favors the formation of the trans product. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize N-arylated or N-alkylated derivatives at the C3 position of the piperidine ring. The choice of phosphine (B1218219) ligand is often crucial for the success of these reactions. rsc.orgnih.gov

Table 2: Scope of Metal-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (R)-1-Methyl-3-phenyl-piperidine |

| Heck Reaction | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | (R)-1-Methyl-3-styryl-piperidine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | (R)-N-(1-Methylpiperidin-3-yl)aniline |

Note: The listed products are representative examples. The stereochemistry at the C3 position is generally retained in these cross-coupling reactions as the C-Br bond is activated without directly affecting the chiral center. However, racemization can occur under harsh reaction conditions.

Elimination Reactions to Form Unsaturated Piperidine Derivatives

This compound can undergo elimination reactions to form unsaturated piperidine derivatives, such as tetrahydropyridines. These reactions, often referred to as dehydrohalogenation, typically occur in the presence of a base. youtube.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, and the Hofmann rule, which favors the less substituted alkene, often with a sterically hindered base. doubtnut.com

For this compound, elimination of HBr can lead to the formation of two possible tetrahydropyridine (B1245486) isomers: 1-methyl-1,2,5,6-tetrahydropyridine and 1-methyl-1,2,3,4-tetrahydropyridine. The formation of these unsaturated derivatives opens up further synthetic possibilities, such as Diels-Alder reactions or other additions to the double bond. nih.gov The synthesis of tetrahydropyridines from halogenated piperidines has been described in the literature. nih.govrsc.org

Table 3: Potential Unsaturated Piperidine Products from Elimination Reactions

| Product Name | Structure | Comments |

| 1-Methyl-1,2,3,4-tetrahydropyridine | Zaitsev product (more substituted double bond) | |

| 1-Methyl-1,2,5,6-tetrahydropyridine | Hofmann product (less substituted double bond) |

Note: The major product will depend on the base used and the reaction conditions. Strong, non-bulky bases tend to favor the Zaitsev product, while bulky bases favor the Hofmann product.

Functional Group Interconversions on the Piperidine Ring System

Beyond reactions at the C-Br bond, the piperidine ring system of this compound can undergo various functional group interconversions. The tertiary amine of the piperidine ring can be reactive under certain conditions. For instance, the nitrogen atom can be oxidized to form an N-oxide, which can then undergo further transformations. acs.org The N-methyl group itself can also be a site of reactivity, for example in C-H activation reactions, although such reactions are often challenging to control selectively. fiveable.me

The presence of the N-methyl group generally increases the basicity of the piperidine nitrogen compared to an unsubstituted piperidine. fiveable.me This can influence its reactivity in various chemical transformations. lookchem.com

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex N-Heterocyclic Architectures

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry. (R)-3-Bromo-1-methyl-piperidine serves as a key starting material for the elaboration of more complex nitrogen-containing heterocyclic systems, including fused and spirocyclic architectures.

The synthesis of fused N-heterocyclic rings is a cornerstone of medicinal chemistry, often leading to compounds with significant therapeutic potential. The bromo-piperidine moiety can be strategically employed to construct such systems. A notable example involves the use of a closely related derivative, 3-bromo-1-methyl-piperidin-4-one, as a precursor in the synthesis of an intermediate for the anticoagulant drug, Edoxaban. google.com

In a process outlined in Chinese patent CN114044783A, 3-bromo-1-methyl-piperidin-4-one undergoes a condensation reaction with ethyl thiooxamide. google.com This reaction, typically conducted in an alcohol solvent under reflux conditions, results in the formation of a thiazole (B1198619) ring fused to the piperidine core, yielding ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. google.com This transformation highlights a powerful strategy where the bromine and ketone functionalities of the piperidine precursor are used to build a new, fused heterocyclic ring system. google.com

Reaction Scheme: Synthesis of a Fused Thiazolo-Piperidine System

| Reactant 1 | Reactant 2 | Product | Ring System Formed |

|---|

This reaction demonstrates the utility of the 3-bromo-piperidine scaffold in creating complex, fused architectures that are central to the development of novel pharmaceuticals.

Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant attention in drug discovery for their three-dimensional structures. rsc.org The synthesis of spiropiperidines can be approached by forming a new ring onto a pre-existing piperidine or by constructing the piperidine ring onto another cyclic system. whiterose.ac.uk

While specific examples detailing the use of this compound are not prevalent, established synthetic strategies for 3-spiropiperidines are applicable. whiterose.ac.uk One common method is the intramolecular aza-Michael cyclization, where a nucleophilic nitrogen on a side chain attached to the piperidine ring attacks an intramolecular Michael acceptor. whiterose.ac.uk this compound could be functionalized at the C-3 position via substitution of the bromide with a suitable carbon nucleophile containing a latent Michael acceptor. Subsequent cyclization would generate a chiral 3-spiropiperidine, with the stereochemistry dictated by the starting material.

Another strategy involves palladium-catalyzed α-arylation of an enolate. whiterose.ac.uk A precursor derived from this compound could be designed to undergo intramolecular cyclization, forming a spirocycle at the C-3 position of the piperidine ring.

Role in the Asymmetric Synthesis of Stereochemically Defined Target Molecules

Chiral building blocks are fundamental to asymmetric synthesis, allowing for the efficient preparation of enantiomerically pure target molecules. The defined stereocenter at the C-3 position of this compound makes it an attractive starting point for syntheses where the preservation or transfer of this chirality is crucial.

The primary utility of a chiral building block like this compound is to introduce a specific stereochemical configuration into a larger, more complex molecule. Synthetic routes can be designed where the chiral center of the piperidine acts as a foundation upon which the rest of the target molecule is constructed. The reactivity of the C-Br bond allows for the introduction of various substituents via nucleophilic substitution or cross-coupling reactions, while the tertiary amine can be used to direct reactions or be part of the final pharmacophore. Although detailed examples of this specific compound acting as a chiral auxiliary to induce asymmetry in other parts of a molecule are not widely documented, its role as a source of chirality is implicit in its use for synthesizing enantiopure final products.

Utility as a Precursor in Multistep Synthetic Sequences for Advanced Intermediates

The value of this compound is particularly evident in its application as a precursor for advanced intermediates in multistep syntheses. The synthesis of the anticoagulant Edoxaban again provides a relevant example, showcasing the utility of the 3-bromo-1-methyl-piperidin-4-one scaffold. google.com

Synthetic Sequence for Edoxaban Intermediate

| Step | Reaction | Starting Material | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Condensation / Cyclization | 3-Bromo-1-methyl-piperidin-4-one | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | Construction of the core fused heterocyclic system. google.com |

This sequence underscores the importance of the bromo-piperidine derivative as a foundational element for building complex, high-value pharmaceutical intermediates efficiently. google.com

Integration into Materials Science Research and Development

The application of specific chiral molecules like this compound in materials science is an area with potential for future development. While N-heterocyclic compounds, in general, are explored for applications in polymers, organic light-emitting diodes (OLEDs), and functional materials, the integration of this particular building block is not yet widely reported in publicly available literature. The combination of a chiral center and a reactive handle could potentially be exploited for the creation of chiral polymers or as a component in chiral stationary phases for chromatography, though such applications remain largely speculative pending further research.

Advanced Spectroscopic and Chromatographic Characterization in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound in solution. For (R)-3-Bromo-1-methyl-piperidine, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and providing insights into the stereochemistry of the piperidine (B6355638) ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, the N-methyl group and the bromine atom at the C3 position can exist in either axial or equatorial orientations. The preferred conformation will influence the chemical shifts (δ) and coupling constants (J) of the ring protons.

In the ¹H NMR spectrum, the proton at the chiral center (H3) is expected to show a distinct chemical shift and multiplicity due to its coupling with the adjacent methylene (B1212753) protons at C2 and C4. The orientation of the bromine atom (axial or equatorial) will significantly affect the chemical shift of H3. An axial bromine atom would typically result in a downfield shift for the axial H3 compared to an equatorial bromine. The N-methyl group will appear as a singlet, with its chemical shift providing information about the nitrogen's electronic environment.

In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms. The carbon atom bonded to the bromine (C3) will exhibit a chemical shift in the range characteristic for carbons bearing a halogen. The chemical shifts of the other ring carbons (C2, C4, C5, C6) and the N-methyl carbon will be consistent with a substituted piperidine structure. The specific chemical shifts can provide further evidence for the dominant chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H3 | 3.5 - 4.0 | m | CH-Br |

| H2, H6 (axial) | 2.8 - 3.2 | m | N-CH₂ |

| H2, H6 (equatorial) | 2.0 - 2.4 | m | N-CH₂ |

| N-CH₃ | 2.3 | s | N-CH₃ |

| H4, H5 | 1.5 - 2.0 | m | CH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C3 | 55 - 60 | CH-Br |

| C2, C6 | 50 - 55 | N-CH₂ |

| N-CH₃ | 45 - 50 | N-CH₃ |

| C4, C5 | 20 - 30 | CH₂ |

Note: The predicted data is based on known values for N-methylpiperidine and the expected substituent effects of a bromine atom. Actual values may vary.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, mass spectrometry confirms the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would appear as a doublet, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two bromine isotopes. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₆H₁₂BrN).

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for cyclic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. acs.orgmdpi.com For 3-bromo-1-methylpiperidine, this would lead to the loss of an ethyl or propyl radical, resulting in characteristic fragment ions. Another prominent fragmentation would be the loss of the bromine atom, leading to a significant peak at [M-Br]⁺.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Fragmentation Pathway |

| 177/179 | [C₆H₁₂BrN]⁺ | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Loss of Br radical |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. acs.orgresearchgate.net Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): For the HPLC separation of the enantiomers of 3-bromo-1-methylpiperidine, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines. csfarmacie.czsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The addition of a small amount of an amine, such as diethylamine, to the mobile phase can improve peak shape and resolution for basic compounds like piperidines. Detection is commonly performed using a UV detector, although the chromophore in this specific molecule is weak. Derivatization with a UV-active group can be employed to enhance sensitivity. researchgate.net

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. mdpi.comyoutube.com Cyclodextrin-based chiral stationary phases are widely used for the separation of enantiomers of various classes of compounds, including amines. youtube.com For the analysis of this compound, a derivatized cyclodextrin (B1172386) capillary column would likely provide good resolution. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and mass information, further confirming the identity of the enantiomers.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min |

X-ray Crystallography for Absolute Configuration Assignment

While spectroscopic and chromatographic methods can provide strong evidence for the structure and enantiomeric purity of a compound, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state. nih.govrsc.orgchemicalbook.com

To obtain the absolute configuration of this compound, a single crystal of high quality is required. As the compound is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline salt with a suitable achiral acid (e.g., hydrochloric acid or hydrobromic acid) or a chiral acid of known configuration. The presence of the bromine atom, a relatively heavy atom, is advantageous as it enhances the anomalous dispersion effects that are used to determine the absolute configuration. chiralpedia.com

The diffraction of X-rays by the crystal lattice produces a unique diffraction pattern. Analysis of this pattern allows for the determination of the precise three-dimensional arrangement of atoms in the molecule. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer. A value close to 1 would indicate that the inverted structure is the correct one. rsc.org

Table 4: Representative Crystallographic Data for a Chiral Amine Salt

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Flack Parameter | 0.02(3) |

| Conclusion | The absolute configuration is confirmed as (R). |

Note: The values presented are for illustrative purposes and would be specific to a particular crystalline form.

Theoretical and Mechanistic Studies

Computational Chemistry for Reaction Pathway Elucidation and Stereoselectivity Prediction

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the prediction of stereochemical outcomes. mdpi.com For (R)-3-Bromo-1-methyl-piperidine, key reaction pathways to consider are nucleophilic substitution (SN2) and elimination (E2).

Nucleophilic Substitution (SN2) vs. Elimination (E2) Pathways:

The competition between SN2 and E2 reactions is a fundamental aspect of the reactivity of alkyl halides. In the case of this compound, the piperidine (B6355638) ring's conformational flexibility and the nature of the nucleophile/base are critical determinants of the reaction outcome.

SN2 Pathway: A bimolecular nucleophilic substitution at the C3 position would proceed with an inversion of configuration. libretexts.org Computational modeling of this pathway would involve locating the transition state where the nucleophile attacks the carbon atom from the side opposite to the bromine atom. The energy barrier for this process would be calculated to predict its feasibility.

E2 Pathway: A bimolecular elimination reaction would involve the abstraction of a proton from either the C2 or C4 position by a base, leading to the formation of a double bond. The stereochemical requirement for an anti-periplanar arrangement of the departing proton and the bromine atom would strongly influence which product is formed.

Density Functional Theory (DFT) calculations are a common method to model these pathways. By calculating the potential energy surface, researchers can identify the minimum energy pathways for both SN2 and E2 reactions and predict the dominant product under specific conditions. For instance, a strong, sterically hindered base would likely favor the E2 pathway, while a good nucleophile that is a weak base would favor the SN2 pathway. youtube.com

Stereoselectivity Prediction:

Computational models can predict the stereochemical outcome of reactions involving this compound. In an SN2 reaction, the inversion of stereochemistry at the C3 center is expected, leading to the (S) product. DFT calculations can quantify the energy difference between the transition states leading to the retention and inversion products, thereby confirming the high stereoselectivity of the SN2 mechanism.

For E2 reactions, computational analysis can predict the regioselectivity (formation of the Zaitsev vs. Hofmann product) by evaluating the energies of the respective transition states. The conformational preferences of the piperidine ring, with the N-methyl group potentially influencing the accessibility of the axial and equatorial protons, would be a key factor in these predictions.

A hypothetical computational study might compare the activation energies for different reaction channels, as illustrated in the table below, based on analogous systems.

| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Predicted Major Product Stereochemistry |

| SN2 with a soft nucleophile (e.g., I⁻) | 15-20 | (S)-3-Iodo-1-methyl-piperidine |

| E2 with a bulky base (e.g., t-BuOK) | 18-25 | 1-Methyl-1,2,3,4-tetrahydropyridine |

Investigations into Stereochemical Mechanism and Transition States

The stereochemical integrity of the piperidine ring during a chemical transformation is paramount for its application in stereospecific synthesis. Computational investigations into the transition states provide a molecular-level understanding of how stereochemistry is controlled.

Transition State Geometries:

For an SN2 reaction on this compound, the transition state would feature a trigonal bipyramidal geometry at the C3 carbon. libretexts.org The incoming nucleophile and the leaving bromide ion would occupy the apical positions, while the C2, C4, and H atoms attached to C3 would lie in the equatorial plane. The precise bond lengths and angles of this transition state, determined through computational optimization, are crucial for understanding the reaction kinetics.

In an E2 reaction, the transition state involves the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. The requirement for an anti-periplanar alignment of the C-H and C-Br bonds dictates the conformational requirements of the piperidine ring in the transition state. Computational modeling can reveal the energetic favorability of different conformational pathways leading to elimination.

Influence of the N-Methyl Group:

The N-methyl group in this compound plays a significant role in the stereochemical mechanism. Its steric bulk can influence the conformational equilibrium of the piperidine ring, which in turn affects the accessibility of the reaction center and the adjacent protons for SN2 and E2 reactions, respectively. Furthermore, the nitrogen atom can be protonated or interact with Lewis acids, which would alter the electronic properties and reactivity of the entire molecule.

Electronic Structure Analysis of the Brominated Piperidine Moiety

The electronic structure of this compound provides fundamental insights into its reactivity. Methods such as Natural Bond Orbital (NBO) analysis and the mapping of electrostatic potential surfaces are employed to understand charge distribution and orbital interactions.

Charge Distribution and Reactivity:

The electronegative bromine atom induces a partial positive charge on the C3 carbon, making it the primary electrophilic site for nucleophilic attack. NBO analysis can quantify these partial charges, providing a more detailed picture than simple electronegativity arguments. The nitrogen atom, with its lone pair of electrons, acts as a nucleophilic and basic center.

The electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The area around the bromine atom and the C3 carbon would show a positive potential, attracting nucleophiles, while the region around the nitrogen atom would exhibit a negative potential.

Frontier Molecular Orbitals:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity.

LUMO: The LUMO is expected to be localized primarily on the σ* anti-bonding orbital of the C-Br bond. Nucleophilic attack involves the donation of electrons from the nucleophile's HOMO into this LUMO, leading to the cleavage of the C-Br bond. The energy of the LUMO is an indicator of the molecule's electrophilicity.

HOMO: The HOMO is likely to be associated with the lone pair of electrons on the nitrogen atom. This explains the basicity and nucleophilicity of the piperidine nitrogen.

A hypothetical representation of key electronic properties is provided in the table below.

| Property | Predicted Value / Location | Implication for Reactivity |

| Partial Charge on C3 (NBO) | Positive | Electrophilic site for SN2 attack |

| Partial Charge on N (NBO) | Negative | Nucleophilic and basic center |

| LUMO Location | σ* orbital of the C-Br bond | Susceptible to nucleophilic attack at C3 |

| HOMO Location | Lone pair on the Nitrogen atom | Site of protonation and coordination to Lewis acids |

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Catalytic Systems for Direct (R)-3-Bromo-1-methyl-piperidine Synthesis

The synthesis of enantiomerically pure substituted piperidines remains a significant challenge, often relying on lengthy multi-step sequences, chiral auxiliaries, or resolution of racemic mixtures. researchgate.net A key area of future research is the development of direct, efficient, and highly enantioselective catalytic methods for the synthesis of this compound and related structures. While methods for the asymmetric synthesis of 3-substituted piperidines are still evolving, recent breakthroughs point toward promising avenues. nih.gov

One emerging strategy involves the asymmetric functionalization of pyridine (B92270) or its derivatives. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to convert dihydropyridines into 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Adapting such catalytic systems to incorporate a bromine source or utilize a brominated precursor could provide a direct route to the target compound. Research in this area would focus on designing new chiral ligands and optimizing reaction conditions to control both regioselectivity and stereoselectivity.

Table 1: Comparison of Potential Asymmetric Catalytic Strategies

| Catalytic System | Approach | Potential Advantages | Key Challenges |

| Rhodium-Catalyzed Hydroarylation | Asymmetric carbometalation of a dihydropyridine (B1217469) intermediate followed by reduction. nih.gov | High enantioselectivity, broad functional group tolerance. nih.gov | Requires multi-step process from pyridine; adaptation for bromination needed. |

| Phase-Transfer Catalysis | Asymmetric bromination of an N-methyl-1,2,3,4-tetrahydropyridine precursor using a chiral phase-transfer catalyst. | Potentially simpler, direct bromination step. | Achieving high enantiomeric excess can be difficult; side reactions. |

| Enzymatic Desymmetrization | Biocatalytic bromination of a prochiral piperidine (B6355638) derivative. | High stereospecificity, environmentally friendly conditions. | Enzyme discovery and engineering for specific substrate and reaction. |

| Chiral Brønsted Acid Catalysis | Catalytic activation of a brominating agent for the enantioselective bromination of an enamine derived from 1-methyl-4-piperidone. | Organocatalytic approach avoids transition metals. | Control of regioselectivity (C3 vs. C5); potential for over-bromination. |

The ultimate goal is a single-step, atom-economical process that delivers this compound in high yield and enantiomeric purity, obviating the need for classical resolution.

Exploration of this compound in Bio-orthogonal Reactions and Chemical Biology Tools

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are invaluable for labeling and studying biomolecules in real-time. wikipedia.org While the carbon-bromine bond itself is not typically used in bio-orthogonal ligations, this compound serves as an excellent precursor for installing a bio-orthogonal handle.

Future research will explore the conversion of the C-Br bond into a functional group suitable for well-established bio-orthogonal reactions. For example, nucleophilic substitution of the bromide with sodium azide (B81097) can generate an azido-piperidine. This azide can then be used in the highly popular copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to react with a strained cyclooctyne (B158145) attached to a biomolecule. nih.gov Another powerful reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, which is known for its extremely fast kinetics. escholarship.org The bromo-piperidine could be functionalized with a strained alkene or alkyne to participate in these ligations.

Table 2: Potential Bio-orthogonal Functionalization of this compound

| Target Functional Group | Synthetic Step from Bromo-piperidine | Complementary Bio-orthogonal Partner | Reaction Type |

| Azide | Nucleophilic substitution with NaN₃ | Strained Alkyne (e.g., DIBO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.gov |

| Terminal Alkyne | Sonogashira coupling with protected acetylene | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Strained Alkene (e.g., Trans-cyclooctene) | Cross-coupling or multi-step synthesis | Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) escholarship.org |

| Nitrile Oxide Precursor | Conversion to an aldoxime followed by oxidation | Alkene/Alkyne | 1,3-Dipolar Cycloaddition |

By attaching this versatile chiral scaffold to proteins, lipids, or nucleic acids, researchers can create sophisticated chemical probes to investigate biological systems, track drug distribution, and identify therapeutic targets.

Green Chemistry Approaches in Bromopiperidine Synthesis

Modern pharmaceutical synthesis places a strong emphasis on green chemistry to minimize environmental impact, reduce waste, and improve safety. researchgate.net The synthesis of brominated piperidines, including the target compound, offers significant opportunities for the application of green chemistry principles. Conventional methods often rely on hazardous reagents like elemental bromine and chlorinated solvents.

Future research will focus on developing more sustainable synthetic routes. This includes:

Safer Brominating Agents: Replacing Br₂ with solid, less hazardous N-bromosuccinimide (NBS) or exploring enzymatic bromination which operates in aqueous media.

Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and improves atom economy. rasayanjournal.co.in

Greener Solvents: Substituting hazardous solvents like dichloromethane (B109758) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety for highly exothermic reactions, and increase efficiency compared to batch processing. researchgate.net

Biocatalysis: The use of enzymes, such as halogenases or transaminases, can provide highly selective transformations under mild, aqueous conditions, representing a pinnacle of green chemistry. researchgate.net

Table 3: Green Chemistry Alternatives for Bromopiperidine Synthesis

| Conventional Method | Green Alternative | Key Principle(s) |

| Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS); Enzymatic Bromination | Safer Reagents, Prevention chemrxiv.org |

| Stoichiometric Reagents | Catalytic Hydrogenation, Phase-Transfer Catalysis | Catalysis, Atom Economy researchgate.net |

| Chlorinated Solvents (e.g., CH₂Cl₂) | Water, 2-MeTHF, Ionic Liquids | Safer Solvents & Auxiliaries rasayanjournal.co.in |

| Batch Processing | Continuous Flow Synthesis | Real-time Analysis for Pollution Prevention, Inherent Safety researchgate.net |

| High-Temperature Reflux | Microwave-Assisted or Ultrasonic Synthesis | Energy Efficiency rasayanjournal.co.in |

Implementing these approaches will not only make the synthesis of this compound more environmentally friendly but also potentially more cost-effective and scalable. researchgate.net

Advanced Functionalization Strategies for the Piperidine Core Utilizing the C-Br Bond

The carbon-bromine bond is a versatile synthetic handle that enables extensive diversification of the piperidine core. While classical nucleophilic substitutions are useful, future research will increasingly focus on advanced, metal-catalyzed cross-coupling reactions to build molecular complexity rapidly. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through other means.

The C(3)-Br bond in this compound is well-suited for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This opens the door to a vast chemical space of novel 3-substituted piperidines, each retaining the crucial (R)-stereochemistry.

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can be further functionalized.

Buchwald-Hartwig Amination: Reaction with amines, amides, or carbamates to form C-N bonds, creating derivatives with diverse biological properties.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Cyanation: Introduction of a nitrile group, a versatile precursor for amines, carboxylic acids, and amides.

Table 4: Advanced Cross-Coupling Reactions for C-Br Bond Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | R-C≡C-H | C-C | Alkyne |

| Buchwald-Hartwig | R₂NH / R-NH₂ | C-N | Amine, Amide |

| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Vinyl |

| Heck | Alkene | C-C | Substituted Alkene |

| Negishi | R-Zn-X | C-C | Alkyl, Aryl |

These advanced strategies will enable the rapid generation of libraries of chiral piperidine derivatives for screening in drug discovery programs, transforming this compound into a powerful platform for innovation.

Expanding the Scope of Complex Molecule Construction Utilizing this compound as a Chiral Synthon

A chiral synthon is a building block that carries stereochemical information into a larger molecule. This compound is an archetypal example, providing both a defined stereocenter at the C3 position and a reactive site for further elaboration. The piperidine ring itself is a privileged scaffold found in numerous natural products and pharmaceuticals, including drugs for treating cancer and neurological disorders. nih.gov

Future research will leverage this synthon for the efficient construction of complex and biologically active target molecules. Its utility has been demonstrated by analogy; related 3-substituted piperidines are key components of drugs like Niraparib and Preclamol, and brominated piperidones are intermediates in the synthesis of anticoagulants like Edoxaban. nih.govgoogle.com

Q & A

Q. How can researchers mitigate side reactions (e.g., elimination or ring-opening) during functionalization of this compound?

- Methodological Answer : Employ low-temperature conditions (−78°C) and non-polar solvents (e.g., toluene) to suppress elimination. Add stabilizing agents like crown ethers to sequester counterions in polar intermediates. Compare with strategies for 6-Bromopiperonal, where steric shielding reduces byproduct formation .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data sharing while protecting proprietary synthetic routes for this compound?

Q. How can researchers preempt peer-review critiques of mechanistic studies involving this compound?

- Methodological Answer : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework. Include negative controls (e.g., bromine-free analogs) and validation via independent techniques (e.g., EPR for radical intermediates). Anticipate scrutiny using the PICO framework to clarify population (compound), intervention (reaction), comparison (isomers), and outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.